3-Amino-2-(thian-4-yl)propan-1-ol
Description
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-amino-2-(thian-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 |
InChI Key |
CUYLXQHEQYYHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(CN)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-2-(thian-4-yl)propan-1-ol
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Construction or introduction of the thian ring system onto a propanol backbone.
- Introduction of the amino group at the 3-position.
- Control of stereochemistry and purity via catalytic or resolution techniques.
Detailed Synthetic Routes
Catalytic Amination of Halohydrins (Adapted from 3-Amino-1,2-propanediol synthesis)
A closely related process for preparing amino alcohols such as 3-amino-1,2-propanediol involves catalytic amination of glycerin chlorohydrin using metal oxide catalysts and ammoniacal liquor under mild conditions:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Glycerin chlorohydrin + Cupric oxide (0.5-3% w/w) + Promoters (Fe2O3, ZnO, MgO, etc.) + 25-27% NH3 solution | Stirring and heating at 30-50 °C for 1-3 hours |
| 2 | Filtration to remove catalyst | Catalyst recovered and reused |
| 3 | Vacuum distillation to isolate product | High purity (99+%) 3-amino-1,2-propanediol obtained |
This method is efficient, with short reaction times and good selectivity, and can be adapted to introduce the thian ring by substituting glycerin chlorohydrin with a thian-substituted halohydrin precursor or by post-functionalization of the amino alcohol.
Grignard Addition to Thietanones (Thian Ring Ketones)
A powerful method for introducing the thian ring onto amino alcohols involves nucleophilic addition of organometallic reagents to thietan-3-one, followed by functional group transformations:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Preparation of Grignard reagent: aryl or alkyl iodide + iPrMgCl·LiCl in THF at 0 °C to 25 °C | Formation of organomagnesium intermediate |
| 2 | Addition of thietan-3-one at −78 °C to 0 °C | Formation of 3-hydroxy-3-(thian-4-yl)propan-1-ol derivatives |
| 3 | Quenching with saturated NH4Cl solution | Isolation of hydroxy-thian derivatives |
| 4 | Further functionalization (amination) | Conversion to amino alcohols via reduction or substitution |
This method allows for the synthesis of various substituted thietanols, which can be further converted to amino alcohols by amination reactions. It is highly versatile and allows incorporation of diverse substituents on the thian ring.
Reductive Amination of Thian-Containing Precursors
Reductive amination of thian-containing aldehydes or ketones with ammonia or amines in the presence of reducing agents (e.g., NaBH3CN) can yield this compound analogs. This approach is common in medicinal chemistry for preparing chiral amino alcohols with sulfur heterocycles.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst Selection: Cupric oxide combined with promoters such as ferric oxide or magnesium oxide significantly improves yield and selectivity in catalytic amination steps.
- Reaction Temperature: Mild temperatures (30-50 °C) favor high purity and reduce side reactions in catalytic amination.
- Grignard Reagent Preparation: The use of iPrMgCl·LiCl in THF ensures controlled organometallic formation, critical for high yield in thietanone addition.
- Purification: Vacuum distillation and chromatographic techniques are effective in isolating high-purity amino alcohols.
- Stereochemical Control: Resolution methods using diastereomeric salts (e.g., mandelic acid salts) are reported for related thienyl amino alcohols to obtain enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(thian-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-Amino-2-(thian-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(thian-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved in its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Solubility and Polarity
- This compound: Predicted moderate solubility in polar solvents (e.g., water, ethanol) due to -NH₂ and -OH groups, with reduced solubility compared to phenyl/pyridine analogues due to the bulky thian ring .
- Fluorinated analogue (CF₃) : Enhanced lipophilicity due to -CF₃, reducing water solubility but improving membrane permeability .
- Halogenated phenyl analogue : Lower solubility in polar solvents compared to heterocyclic derivatives due to increased molecular weight and halogen presence .
Boiling/Melting Points
- Indirect evidence from simpler alcohols (e.g., propan-1-ol vs. propan-2-ol) suggests branching and substituent size critically affect boiling points . The thian-4-yl substituent likely increases boiling point compared to phenyl/pyridine analogues due to stronger van der Waals forces in the six-membered ring.
Biological Activity
3-Amino-2-(thian-4-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thian ring, which is a five-membered sulfur-containing heterocycle. The amino group attached to the propanol chain enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects such as:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding: It can bind to neurotransmitter receptors, potentially influencing neurological processes.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, related thian derivatives have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Research indicates that thian derivatives possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and demonstrated minimum inhibitory concentrations (MICs) ranging between 6.25 and 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
In Vitro Studies
In vitro studies involving this compound derivatives have shown promising results:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Antiproliferative |
| Compound B | A549 | 4.5 | Anticancer |
| Compound C | S. aureus | 8.0 | Antimicrobial |
These results highlight the potential of these compounds in cancer therapy and infection control.
Research Findings
Pharmacological Applications:
- Cancer Treatment: The antiproliferative properties suggest that this compound could be developed into a therapeutic agent for breast cancer and possibly other malignancies.
- Antimicrobial Agent: Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Safety and Toxicology:
Further studies are required to assess the safety profile of this compound, including potential cytotoxicity in non-cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-Amino-2-(thian-4-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with thian-4-yl precursors. A common approach involves reductive amination or nucleophilic substitution reactions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Catalysts : Palladium or nickel catalysts improve yield in hydrogenation steps .
- Optimization : Use design-of-experiments (DoE) to systematically vary parameters and analyze yield via HPLC .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Confirm stereochemistry and functional groups (e.g., amino and hydroxyl protons).
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
- Chromatography : HPLC with chiral columns ensures enantiomeric purity (>98%) .
Q. What are the key physicochemical properties influencing this compound’s reactivity?
- Methodological Answer :
- Lipophilicity : Enhanced by the thian-4-yl group, measured via octanol-water partition coefficients (logP ~1.2).
- pKa : The amino group (pKa ~9.5) and hydroxyl group (pKa ~15) dictate solubility and protonation states in biological assays .
Advanced Research Questions
Q. How can enantiomeric purity be achieved and quantified for this compound?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with cellulose-based chiral stationary phases.
- Circular dichroism (CD) : Validate enantiomers by comparing optical rotation profiles with known standards .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative structural analysis : Compare activity against analogs (Table 1).
| Compound | Structural Variation | Bioactivity (IC50) |
|---|---|---|
| This compound | Base structure | 5.2 µM |
| 3-Amino-propanol | Lacks thian-4-yl group | >100 µM |
| 4-Amino-thiazole | Thiazole instead of thian | 12.4 µM |
- Assay standardization : Use isogenic cell lines and controlled buffer conditions (pH 7.4, 37°C) to minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding with the hydroxyl/amino groups and hydrophobic interactions with the thian ring .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
Q. What synthetic challenges arise in scaling up production, and how are they addressed?
- Methodological Answer :
- Byproduct formation : Monitor intermediates via inline IR spectroscopy to detect undesired side reactions (e.g., oxidation of the thian group).
- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
Experimental Design Considerations
Q. How to design assays for evaluating metabolic stability in vitro?
- Methodological Answer :
- Liver microsomes : Incubate with NADPH-regenerating systems (37°C, pH 7.4) and quantify parent compound depletion via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .
Q. What analytical workflows are recommended for detecting degradation products?
- Methodological Answer :
- Forced degradation : Expose to heat (40°C), light (UV), and oxidative (H2O2) conditions.
- LC-HRMS : Identify degradation products with high-resolution mass accuracy (<2 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
